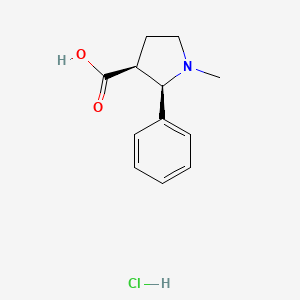

(2R,3S)-1-methyl-2-phenylpyrrolidine-3-carboxylic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2R,3S)-1-methyl-2-phenylpyrrolidine-3-carboxylic acid hydrochloride, commonly known as MPH, is a chemical compound with potential applications in scientific research. It is a chiral molecule that can exist in two different stereoisomeric forms, namely (R)-MPH and (S)-MPH. MPH is a derivative of pyrrolidine, which is a cyclic amine with a five-membered ring structure. MPH has been the subject of extensive research due to its potential as a pharmacological tool for investigating the central nervous system and related disorders.

科学的研究の応用

- (2R,3S)-1-methyl-2-phenylpyrrolidine-3-carboxylic acid hydrochloride serves as a catalyst in peptide synthesis. It facilitates the coupling of amino acids during solid-phase peptide assembly, leading to the creation of custom peptides for biological studies, drug development, and protein engineering .

- Researchers use this compound to hydrolyze proteins. By cleaving peptide bonds, it aids in protein digestion, structural analysis, and proteomics research. The resulting peptide fragments provide insights into protein function, folding, and interactions .

- Scientists investigate fatty acid metabolism using (2R,3S)-1-methyl-2-phenylpyrrolidine-3-carboxylic acid hydrochloride . It participates in enzymatic reactions related to lipid breakdown, which is crucial for understanding energy production, lipid disorders, and obesity-related diseases .

- As a chiral molecule, this compound serves as a building block for asymmetric synthesis. Its unique stereochemistry allows researchers to create complex molecules with specific spatial arrangements. Applications include drug design, natural product synthesis, and materials science .

- Some derivatives of this compound exhibit antibiotic properties. Researchers explore its potential as an antimicrobial agent against bacterial infections. Investigating its mode of action and efficacy contributes to the development of novel antibiotics .

- (2R,3S)-1-methyl-2-phenylpyrrolidine-3-carboxylic acid hydrochloride finds applications in chemical biology and medicinal chemistry. It serves as a tool compound for studying enzyme mechanisms, receptor-ligand interactions, and drug-target interactions. Researchers use it to design and optimize bioactive molecules .

Peptide Synthesis

Protein Hydrolysis

Fatty Acid Oxidation Studies

Chiral Building Block

Antibiotic Research

Chemical Biology and Medicinal Chemistry

作用機序

Target of Action

It is known that pyrrolidine alkaloids, a group to which this compound belongs, have been shown to possess several important biological activities .

Mode of Action

Pyrrolidine alkaloids have been shown to interact with various biological targets, leading to a range of effects including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Biochemical Pathways

It is known that pyrrolidine alkaloids can influence a variety of biochemical pathways due to their broad spectrum of biological activities .

Result of Action

It is known that pyrrolidine alkaloids can have a range of effects at the molecular and cellular level due to their broad spectrum of biological activities .

特性

IUPAC Name |

(2R,3S)-1-methyl-2-phenylpyrrolidine-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c1-13-8-7-10(12(14)15)11(13)9-5-3-2-4-6-9;/h2-6,10-11H,7-8H2,1H3,(H,14,15);1H/t10-,11-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKCMWXOWFKXRJZ-ACMTZBLWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1C2=CC=CC=C2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@H]([C@@H]1C2=CC=CC=C2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3S)-1-methyl-2-phenylpyrrolidine-3-carboxylic acid hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(benzyloxy)phenyl]-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2486412.png)

![2-Bromo-N-(4-methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2486414.png)

![5-((3,5-Dimethylpiperidin-1-yl)(p-tolyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2486419.png)

![1,6-Dimethyl-4-[4-[4-(4-methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2486421.png)

![N-(2,5-dimethylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2486423.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2486428.png)

![3-[2-(Dimethylamino)ethoxy]-4-methoxyaniline;dihydrochloride](/img/structure/B2486429.png)